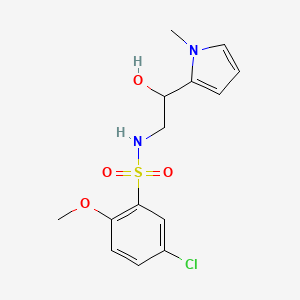
5-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C14H17ClN2O4S and its molecular weight is 344.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its complex structure suggests a variety of interactions with biological targets, making it a subject of interest for further research.
- Molecular Formula : C₁₄H₁₇ClN₂O₄S
- Molecular Weight : 344.8 g/mol
- CAS Number : 1396871-85-4
Biological Activity
The biological activity of this compound has been explored through various studies, primarily focusing on its anticancer properties and mechanisms of action.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. A study conducted on various human cancer cell lines demonstrated that it effectively inhibits cell proliferation. The compound's mechanism appears to involve:
- Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Induction of Apoptosis : By downregulating anti-apoptotic proteins, the compound promotes apoptosis in cancer cells, as evidenced by increased markers of cell death in treated cell lines.
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest, which is crucial for preventing the proliferation of cancer cells.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound against different cancer types:
| Study | Cancer Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (lung cancer) | 4.1 | Inhibition of tubulin polymerization |
| Study 2 | HeLa (cervical cancer) | 0.19 | Induction of apoptosis |
| Study 3 | MDA-MB-231 (breast cancer) | 0.23 | G2/M phase arrest |
Molecular Interactions
Molecular docking studies suggest that this compound interacts effectively with target proteins involved in cell cycle regulation and apoptosis. Key interactions include:
- Binding to the colchicine site on tubulin, disrupting microtubule formation.
- Hydrophobic interactions with amino acid residues critical for protein stability and function.
Propriétés
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4S/c1-17-7-3-4-11(17)12(18)9-16-22(19,20)14-8-10(15)5-6-13(14)21-2/h3-8,12,16,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUUEVODKRFVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













